Bradykinin triacetate trihydrate
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Overview
Description
Bradykinin triacetate trihydrate is a synthetic derivative of bradykinin, a peptide that plays a crucial role in various physiological processes, including vasodilation, inflammation, and pain mediation. The compound has the molecular formula C56H91N15O20 and a molecular weight of 1294.41 g/mol . It is often used in scientific research to study the effects of bradykinin and its analogs.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bradykinin triacetate trihydrate is typically synthesized using solid-phase peptide synthesis (SPPS), a method pioneered by Bruce Merrifield . The process involves attaching the C-terminal amino acid to an insoluble resin and sequentially adding protected amino acids. The t-butyloxycarbonyl (Boc) group is commonly used for amino acid protection during the synthesis .
Industrial Production Methods
In industrial settings, the synthesis of this compound involves large-scale SPPS techniques. The process is automated to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥96.0% .
Chemical Reactions Analysis
Types of Reactions
Bradykinin triacetate trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break these disulfide bonds, reverting the compound to its reduced form.
Substitution: Nucleophilic substitution reactions can modify specific amino acid residues in the peptide chain.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous solutions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in buffered solutions.
Substitution: Various nucleophiles, such as amines or thiols, under mild conditions.
Major Products
The major products formed from these reactions include modified peptides with altered biological activities, which are useful for studying the structure-activity relationships of bradykinin and its analogs .
Scientific Research Applications
Bradykinin triacetate trihydrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Mechanism of Action
Bradykinin triacetate trihydrate exerts its effects by binding to bradykinin B1 and B2 receptors, which are G protein-coupled receptors (GPCRs). The activation of these receptors leads to a cascade of intracellular signaling events, including the release of nitric oxide (NO), prostaglandins, and other inflammatory mediators . This results in vasodilation, increased vascular permeability, and pain sensation .
Comparison with Similar Compounds
Similar Compounds
Bradykinin: The parent compound, involved in similar physiological processes.
Kallidin: Another kinin peptide with similar biological activities.
Des-Arg9-bradykinin: A metabolite of bradykinin that selectively activates B1 receptors.
Uniqueness
Bradykinin triacetate trihydrate is unique due to its acetylated form, which enhances its stability and bioavailability compared to the parent compound. This makes it a valuable tool for studying the pharmacological effects of bradykinin and its analogs in various experimental settings .
Properties
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;trihydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H73N15O11.3C2H4O2.3H2O/c51-32(16-7-21-56-49(52)53)45(72)65-25-11-20-39(65)47(74)64-24-9-18-37(64)43(70)58-28-40(67)59-34(26-30-12-3-1-4-13-30)41(68)62-36(29-66)46(73)63-23-10-19-38(63)44(71)61-35(27-31-14-5-2-6-15-31)42(69)60-33(48(75)76)17-8-22-57-50(54)55;3*1-2(3)4;;;/h1-6,12-15,32-39,66H,7-11,16-29,51H2,(H,58,70)(H,59,67)(H,60,69)(H,61,71)(H,62,68)(H,75,76)(H4,52,53,56)(H4,54,55,57);3*1H3,(H,3,4);3*1H2/t32-,33-,34-,35-,36-,37-,38-,39-;;;;;;/m0....../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZWTNIBXNHJDJ-OBBHPANMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O.O.O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O.O.O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H91N15O20 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1294.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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